molecular formula C12H10O4 B11888093 5-(Hydroxymethyl)-8-methoxynaphthalene-1,4-dione CAS No. 105531-31-5

5-(Hydroxymethyl)-8-methoxynaphthalene-1,4-dione

Cat. No.: B11888093
CAS No.: 105531-31-5
M. Wt: 218.20 g/mol
InChI Key: GFQVATBXHRRRBD-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-8-methoxynaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a hydroxymethyl group at the 5-position and a methoxy group at the 8-position of the naphthalene ring, along with two ketone groups at the 1 and 4 positions. Naphthoquinones are known for their diverse biological activities and are often found in natural products with medicinal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-8-methoxynaphthalene-1,4-dione can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 8-methoxynaphthalene with a suitable acylating agent, followed by oxidation to introduce the quinone functionality. The hydroxymethyl group can be introduced through a subsequent hydroxymethylation reaction.

Reaction Conditions:

    Friedel-Crafts Acylation: Typically carried out using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Oxidation: Can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.

    Hydroxymethylation: This step can be performed using formaldehyde in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Continuous flow reactors and advanced catalytic systems can be employed to enhance yield and efficiency. The use of environmentally benign solvents and reagents is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-8-methoxynaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The quinone moiety can be reduced to the corresponding hydroquinone.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-(Carboxymethyl)-8-methoxynaphthalene-1,4-dione.

    Reduction: Formation of 5-(Hydroxymethyl)-8-methoxy-1,4-dihydroxynaphthalene.

    Substitution: Formation of various substituted naphthoquinones depending on the nucleophile used.

Scientific Research Applications

5-(Hydroxymethyl)-8-methoxynaphthalene-1,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-8-methoxynaphthalene-1,4-dione involves its interaction with cellular components. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound potentially useful in anticancer therapies. The hydroxymethyl and methoxy groups may also contribute to the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxymethylfurfural: Another compound with a hydroxymethyl group, known for its applications in biomass conversion.

    8-Methoxy-1,4-naphthoquinone: Similar structure but lacks the hydroxymethyl group.

    5-Methyl-8-methoxynaphthalene-1,4-dione: Similar structure but with a methyl group instead of a hydroxymethyl group.

Uniqueness

5-(Hydroxymethyl)-8-methoxynaphthalene-1,4-dione is unique due to the presence of both hydroxymethyl and methoxy groups on the naphthoquinone scaffold. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

105531-31-5

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

5-(hydroxymethyl)-8-methoxynaphthalene-1,4-dione

InChI

InChI=1S/C12H10O4/c1-16-10-5-2-7(6-13)11-8(14)3-4-9(15)12(10)11/h2-5,13H,6H2,1H3

InChI Key

GFQVATBXHRRRBD-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=O)C=CC(=O)C2=C(C=C1)CO

Origin of Product

United States

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